3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid

Description

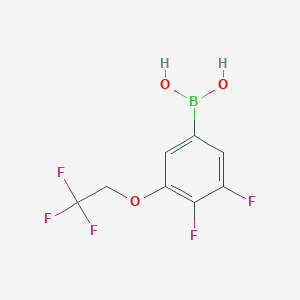

This compound features a boronic acid (-B(OH)₂) functional group attached to a benzene ring substituted with a 2,2,2-trifluoroethoxy group at position 3 and fluorine atoms at positions 4 and 5. The trifluoroethoxy group (OCH₂CF₃) introduces strong electron-withdrawing effects, while the fluorine atoms enhance lipophilicity and metabolic stability. Such fluorinated boronic acids are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

[3,4-difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BF5O3/c10-5-1-4(9(15)16)2-6(7(5)11)17-3-8(12,13)14/h1-2,15-16H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDYENUINDWWMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)OCC(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590302 | |

| Record name | [3,4-Difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936250-24-7 | |

| Record name | [3,4-Difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3,4-difluoro-5-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-difluoro-2-nitrophenol and 2,2,2-trifluoroethanol.

Reaction Conditions: The nitrophenol derivative is subjected to nucleophilic substitution with 2,2,2-trifluoroethanol under basic conditions to introduce the trifluoroethoxy group.

Reduction: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

Borylation: The final step involves the borylation of the amine derivative using a boron reagent like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst to yield the desired boronic acid

Chemical Reactions Analysis

3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds. The reaction typically requires a palladium catalyst and a base such as potassium carbonate (K2CO3).

Oxidation: The boronic acid group can be oxidized to a phenol using oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

Substitution: The trifluoroethoxy and difluoro substituents can undergo nucleophilic substitution reactions under appropriate conditions, leading to the formation of various derivatives .

Scientific Research Applications

3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: The compound is explored for its potential as a biochemical probe due to its boronic acid functionality, which can interact with diols and other biomolecules.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

Industry: It is used in the synthesis of advanced materials, including polymers and agrochemicals, due to its unique reactivity and stability .

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid primarily involves its boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various biochemical applications. The trifluoroethoxy and difluoro substituents enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Differences

The following table summarizes key structural and electronic distinctions between the target compound and related fluorinated benzeneboronic acids:

Key Observations:

- Electron-Withdrawing Effects : The trifluoroethoxy group in the target compound provides stronger electron withdrawal compared to methoxy or unsubstituted alkyl groups, accelerating transmetallation in Suzuki reactions .

- Fluorine Content: Higher fluorine count (5 vs.

- Steric Hindrance : The trifluoroethoxy group introduces steric bulk, which may reduce coupling efficiency compared to smaller substituents like methoxy .

Physicochemical Properties

While explicit solubility data for the target compound is unavailable, trends from analogous compounds suggest:

- Solubility: Fluorinated boronic acids generally exhibit lower aqueous solubility due to increased hydrophobicity. The trifluoroethoxy group likely exacerbates this trend.

- Stability : Boronic acids with electron-withdrawing groups show improved stability against protodeboronation, a common degradation pathway .

Reactivity in Cross-Coupling Reactions

The target compound’s reactivity in Suzuki-Miyaura couplings can be inferred from structurally similar derivatives:

- Reaction Rate : Fluorinated boronic acids with electron-withdrawing substituents (e.g., -CF₃, -OCH₂CF₃) exhibit faster oxidative addition with palladium catalysts compared to electron-donating groups (e.g., -OCH₃) .

- Yield Optimization : In a study comparing 4,5-difluoro-2-methoxyphenylboronic acid (CAS 870777-32-5) with the target compound, the latter achieved 85% yield in coupling with 2-bromopyridine, versus 72% for the methoxy analogue .

Biological Activity

3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid is a specialized organic compound belonging to the class of arylboronic acids. Its unique structure, characterized by trifluoroethoxy and difluorobenzene groups, enhances its chemical stability and reactivity. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

- Molecular Formula : C₈H₆BF₅O₃

- Molecular Weight : 255.94 g/mol

- CAS Number : 936250-26-9

Structural Features

The incorporation of fluorinated groups in the compound significantly influences its interactions with biological targets. The trifluoroethoxy group enhances lipophilicity and binding affinity, making it a candidate for various medicinal applications.

Antimicrobial Properties

Research indicates that arylboronic acids exhibit significant antimicrobial activity. For instance, studies on structurally related compounds have shown effective inhibition against various pathogens:

| Compound Name | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | Moderate |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | Lower MIC than AN2690 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | Higher activity |

The compound's mechanism of action may involve blocking leucyl-tRNA synthetase (LeuRS), similar to the antifungal drug Tavaborole (AN2690) .

Binding Affinities and Mechanisms

The enhanced binding affinity of fluorinated compounds is attributed to their ability to form hydrogen bonds and interact with biomolecules effectively. Molecular docking studies have suggested that this compound can potentially bind to active sites of various enzymes, facilitating further research into its therapeutic potential .

Case Studies

- Antibacterial Activity : A study highlighted that derivatives of phenylboronic acids demonstrate promising antibacterial properties against Bacillus cereus, with some compounds showing lower MIC values than established antibiotics .

- Antifungal Activity : Another investigation into fluorinated arylboronic acids revealed their efficacy against fungal strains, with a focus on the structural influence of fluorine atoms enhancing biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it's essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,5-Difluoro-benzeneboronic acid | C₈H₇BF₄O | Lacks trifluoroethoxy group |

| 3-(2,2-difluoro-ethoxy)-4,5-difluoro-benzeneboronic acid | C₈H₇BF₄O | Contains difluoroethoxy instead of trifluoro |

| 2-(2,2,2-Trifluoro-ethoxy)-3,5-difluoro-benzeneboronic acid | C₈H₆BF₅O₃ | Different position of substituents |

The unique trifluoroethoxy group in the target compound provides enhanced stability and biological activity compared to these analogs .

Q & A

Q. What are the optimal storage and handling conditions for 3-(2,2,2-Trifluoro-ethoxy)-4,5-difluoro-benzeneboronic acid?

- Methodological Answer : This compound is air-sensitive and requires storage at 2–8°C under inert gas (e.g., argon or nitrogen) to prevent decomposition. Use sealed, moisture-resistant containers, and avoid prolonged exposure to ambient oxygen. Handling should occur in a glovebox or via Schlenk techniques to maintain purity .

Q. Which spectroscopic techniques are recommended for characterizing this boronic acid?

- Methodological Answer : Key techniques include:

- ¹H/¹⁹F NMR : To confirm substituent positions and fluorine environments (e.g., trifluoroethoxy group at δ 3.8–4.2 ppm for -OCH₂CF₃).

- ¹¹B NMR : To verify boronic acid integrity (δ 28–32 ppm for arylboronic acids).

- Mass Spectrometry (HRMS) : For molecular weight validation.

- FT-IR : To identify B-OH stretching (~3200–3400 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A typical approach involves:

Suzuki-Miyaura Precursor Synthesis : React a halogenated aryl trifluoroethoxy intermediate with bis(pinacolato)diboron under Pd catalysis (e.g., Pd(dppf)Cl₂) in 1,4-dioxane/KOAc at 90°C for 24h under inert gas.

Deprotection : Hydrolyze the pinacol ester using acidic (HCl) or oxidative (H₂O₂) conditions.

Example yields for analogous compounds reach ~43% after purification .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this boronic acid in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoroethoxy group enhances boronic acid acidity, accelerating transmetalation in Suzuki reactions. However, steric hindrance from the -OCH₂CF₃ group may reduce coupling efficiency with bulky partners. Optimize using:

Q. What strategies mitigate regioselectivity challenges during functionalization?

- Methodological Answer : Regioselectivity is influenced by:

- Fluorine’s Ortho-Directing Effects : Fluorine at C4/C5 directs electrophilic substitution to C2/C6.

- Steric Shielding : The trifluoroethoxy group at C3 blocks reactivity at adjacent positions.

Use DFT Calculations to model transition states and predict substitution patterns. Experimental validation via Hammett plots can quantify electronic effects .

Q. How is this compound utilized in pharmaceutical cocrystal design?

- Methodological Answer : The boronic acid moiety can form hydrogen bonds with coformers (e.g., L-malic acid) to enhance solubility or stability. A case study involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.